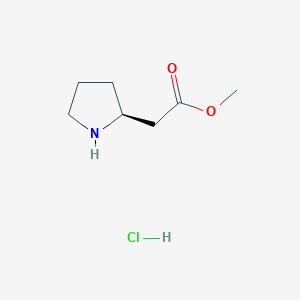

(S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride

描述

(S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride (CAS No. 259868-83-2) is a chiral pyrrolidine derivative with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.65 g/mol . It is typically stored under inert atmospheric conditions at room temperature and is used in pharmaceutical research, particularly in the synthesis of bioactive molecules. Its structure comprises a pyrrolidine ring (a five-membered secondary amine) esterified with a methyl acetate group, with the (S)-enantiomer configuration. The hydrochloride salt enhances its stability and solubility in polar solvents. Key hazards include skin/eye irritation and respiratory sensitization (H302, H315, H319, H335) .

属性

IUPAC Name |

methyl 2-[(2S)-pyrrolidin-2-yl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-6-3-2-4-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECAUVOXGVMVNH-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H]1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469103 | |

| Record name | (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259868-83-2 | |

| Record name | (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-[(2S)-pyrrolidin-2-yl]acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Transesterification of Methyl Chloroacetate with Pyrrolidine

A common and straightforward method involves the transesterification reaction between methyl chloroacetate and pyrrolidine. This reaction proceeds by nucleophilic substitution where the pyrrolidine nitrogen attacks the methyl chloroacetate, forming the ester linkage. The resulting ester is then converted into the hydrochloride salt by treatment with hydrochloric acid.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Methyl chloroacetate + Pyrrolidine | Formation of methyl 2-(pyrrolidin-2-yl)acetate |

| 2 | Treatment with HCl | Formation of hydrochloride salt |

This method is favored for its simplicity and relatively mild conditions, typically carried out under inert atmosphere (nitrogen or argon) at 2-8°C to maintain product stability.

Asymmetric Hydrogenation of 2-Methylpyrroline

Another advanced method involves the asymmetric hydrogenation of 2-methylpyrroline to produce (S)-2-methylpyrrolidine intermediates, which are subsequently converted to the target ester hydrochloride. This process uses platinum-based catalysts such as platinum (IV) oxide or 5% platinum on carbon (Pt/C) in a solvent mixture of ethanol and methanol (ratio approximately 2:1 to 3:1 v/v). The hydrogenation is performed at ambient temperature, followed by crystallization of the tartrate salt to enhance optical purity.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| a | 2-Methylpyrroline + Pt catalyst + EtOH/MeOH | Hydrogenation to (S)-2-methylpyrrolidine |

| b | Addition of D- or L-tartaric acid | Formation of (S)-2-methylpyrrolidine tartrate salt |

| c | Reaction with base | Free base generation |

| d | Esterification with methyl chloroacetate or similar | Formation of (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride |

This method is scalable and provides high optical purity (at least 50% enantiomeric excess), with the advantage of avoiding isolation of intermediates, thus reducing waste and cost.

Multi-step Synthesis via Azide Intermediates and Catalytic Hydrogenation

A more complex synthetic route involves the preparation of azido-substituted pyrrolidine derivatives, followed by catalytic hydrogenation to yield the amino ester. For example, ethyl 2-((3S,4S)-3,4-diazidopyrrolidin-1-yl)acetate is hydrogenated over Pd/C catalyst under pressure to give ethyl 2-((3S,4S)-3,4-diaminopyrrolidin-1-yl)acetate, which can be further functionalized and converted to the methyl ester hydrochloride salt.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Pyrrolidinyl acetate + sodium azide in DMF, 120°C, 18h | Formation of diazido intermediate |

| 2 | Catalytic hydrogenation (Pd/C, methanol, 10h) | Reduction to diamino ester |

| 3 | Further sulfonamide derivatization or esterification | Functionalized pyrrolidine derivatives |

This method is useful for generating derivatives with additional functional groups but is more complex and less direct for the target compound itself.

| Method | Advantages | Disadvantages | Optical Purity | Scalability |

|---|---|---|---|---|

| Transesterification | Simple, mild conditions, direct | May require careful control of stereochemistry | Moderate | Good |

| Asymmetric Hydrogenation | High optical purity, scalable, fewer steps | Requires expensive catalysts and controlled conditions | High (>50% ee) | Excellent |

| Azide Intermediate Hydrogenation | Allows functionalization, versatile | Multi-step, hazardous azide handling | Variable | Moderate |

The transesterification method is widely used in laboratory-scale synthesis due to its operational simplicity and moderate yields. The product is typically stored under inert gas at low temperatures (2-8°C) to prevent degradation.

The asymmetric hydrogenation approach is preferred in industrial settings for producing enantiomerically enriched compounds. The use of platinum catalysts and alcohol solvent mixtures at ambient temperature ensures high selectivity and yield. The process avoids isolation of intermediates, reducing waste and cost.

The azide-based method, while more complex, allows for the synthesis of pyrrolidine derivatives with additional pharmacological properties. However, it involves handling potentially hazardous azides and requires multiple purification steps.

The preparation of this compound can be achieved through several methods, each with distinct advantages. The transesterification of methyl chloroacetate with pyrrolidine offers a straightforward route, while asymmetric hydrogenation of 2-methylpyrroline provides superior optical purity and scalability. Multi-step azide intermediate routes enable further functionalization but are less direct. Selection of the method depends on the desired scale, purity, and downstream application.

化学反应分析

Types of Reactions

(S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemistry

(S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride is utilized as a key intermediate in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, makes it valuable for producing derivatives with diverse functional groups.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Ketones or carboxylic acids |

| Reduction | Lithium aluminum hydride | Alcohols |

| Substitution | Amines or thiols | Substituted derivatives |

Biology

Research indicates that this compound exhibits potential biological activities. It has been studied for its interactions with neurotransmitter systems in the central nervous system, particularly affecting dopaminergic and serotonergic pathways.

Antimicrobial Activity

Recent studies have demonstrated its antimicrobial properties against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 4.69 - 22.9 µM |

| Bacillus subtilis | 5.64 - 77.38 µM |

Anticancer Activity

In vitro studies have evaluated its anticancer potential against different cell lines:

| Compound | Post-Treatment Viability (%) |

|---|---|

| This compound | 78 - 86% |

| Cisplatin | Standard control |

Medicine

The compound is investigated for its potential therapeutic properties and as a precursor in pharmaceutical synthesis. Its ability to modulate neurotransmitter release positions it as a candidate for further development in treating CNS disorders.

Neuropharmacological Studies

Animal models have shown that this compound can alter locomotor activity, indicating possible stimulant properties mediated through dopamine transporter interactions.

Mutagenicity Tests

Research evaluating the mutagenic properties of this compound suggests it does not exhibit significant mutagenic activity, making it a safer candidate for further pharmacological exploration.

Comparative Studies

When compared to other pyrrolidine derivatives, this compound showed moderate biological activity but lacked the potency observed in more complex analogs with additional functional groups.

作用机制

The mechanism of action of (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Structural Similarities and Key Differences

The following compounds exhibit structural or functional group similarities to (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride (hereafter referred to as Compound A ):

Physicochemical Properties

A comparative analysis of key physicochemical parameters is summarized below:

Note: *log P for Compound A estimated based on structural analogs.

Critical Analysis of Key Differentiators

Ring Structure : Compound A’s pyrrolidine ring offers distinct conformational rigidity compared to morpholine (oxygen-containing) or azabicyclo frameworks, influencing receptor binding .

log P and Bioavailability: The lower log P of Compound A (−0.45 to 0.34) compared to cyclopentylamino analogs (log P ~1.12) suggests reduced lipid permeability but better aqueous solubility .

Safety : Compound A’s hazard profile is more comprehensively documented than its analogs, highlighting risks absent in other entries .

生物活性

(S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride, a compound with the CAS number 259868-83-2, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). Pyrrolidine derivatives are known to modulate neurotransmitter release and uptake, impacting dopaminergic and serotonergic pathways, which may influence behaviors related to mood and cognition.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including this compound. The compound has shown promising activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 4.69 - 22.9 µM |

| Bacillus subtilis | 5.64 - 77.38 µM |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents against multidrug-resistant strains .

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, it was tested on A549 human lung adenocarcinoma cells:

| Compound | Post-Treatment Viability (%) |

|---|---|

| This compound | 78 - 86% |

| Cisplatin | Standard control |

While the compound exhibited some cytotoxic effects, its efficacy was lower compared to established chemotherapeutics like cisplatin .

Case Studies and Research Findings

- Neuropharmacological Studies : In animal models, this compound has been linked to altered locomotor activity, suggesting potential stimulant properties. These effects are likely mediated through dopamine transporter interactions, similar to other pyrrolidine derivatives .

- Mutagenicity Tests : Research evaluating the mutagenic and antimutagenic properties of pyrrolidine derivatives indicated that this compound does not exhibit significant mutagenic activity, making it a safer candidate for further pharmacological exploration .

- Comparative Studies : When compared to other pyrrolidine derivatives, this compound showed moderate biological activity but lacked the potency observed in more complex analogs with additional functional groups .

常见问题

Basic: What synthetic routes are recommended for preparing (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride with high enantiomeric purity?

Answer:

The compound is typically synthesized via asymmetric hydrogenation or chiral resolution of intermediates. Key steps include:

- Chiral auxiliary approach : Use (S)-proline-derived precursors to introduce stereochemistry, followed by esterification with methyl chloroacetate under anhydrous conditions .

- Enantioselective catalysis : Employ palladium or ruthenium catalysts with chiral ligands (e.g., BINAP) to reduce pyrrolidine-containing ketones .

- Resolution via diastereomeric salts : React racemic mixtures with chiral acids (e.g., tartaric acid) and isolate the (S)-enantiomer by fractional crystallization .

Validate enantiomeric purity using chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .

Advanced: How can racemization be minimized during esterification of the pyrrolidine intermediate?

Answer:

Racemization occurs via α-proton abstraction under basic/thermal conditions. Mitigation strategies include:

- Low-temperature reactions : Conduct esterification at 0–5°C using methyl chloroformate in dichloromethane .

- Protecting group selection : Use acid-labile tert-butoxycarbonyl (Boc) groups for the pyrrolidine nitrogen to prevent base-induced deprotonation .

- Catalyst optimization : Replace traditional bases (e.g., triethylamine) with milder alternatives like N,N-diisopropylethylamine (DIPEA) .

Monitor reaction progress via NMR (e.g., disappearance of pyrrolidine NH signal at δ 2.8–3.2 ppm) .

Basic: What analytical methods confirm the absolute configuration of the (S)-enantiomer?

Answer:

- X-ray crystallography : Resolve the crystal structure using SHELX software for refinement. Data collection at 100 K with Cu-Kα radiation (λ = 1.54178 Å) provides sufficient resolution for stereochemical assignment .

- Optical rotation : Compare experimental [α]D values (e.g., +15° to +25° in methanol) with literature data .

- Vibrational Circular Dichroism (VCD) : Analyze C=O and pyrrolidine ring vibrations to distinguish enantiomers .

Advanced: How can computational modeling predict the compound’s reactivity in bioinspired catalytic systems?

Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies for reactions involving Fe or Cu complexes. Use B3LYP/6-311+G(d,p) to model interactions between the acetate ester and metal centers .

- Molecular Dynamics (MD) : Simulate binding affinities with enzyme active sites (e.g., monooxygenases) to assess catalytic potential .

- Natural Bond Orbital (NBO) analysis : Identify hyperconjugative interactions stabilizing intermediates, such as hydrogen bonding between the pyrrolidine NH and acetate carbonyl .

Basic: What stability challenges arise during storage of the hydrochloride salt?

Answer:

The hydrochloride salt is hygroscopic and prone to hydrolysis in aqueous media. Best practices include:

- Storage : Keep under inert gas (Ar/N₂) at −20°C in desiccated amber vials .

- Stability testing : Use accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolyzed products (e.g., free pyrrolidine or acetic acid derivatives) .

Advanced: How are synthetic impurities profiled and quantified in this compound?

Answer:

- LC-MS/MS : Employ a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile gradients. Detect impurities at m/z 180.1 (parent ion) and 142.0 (degradant) .

- NMR spiking experiments : Add reference standards (e.g., (R)-enantiomer) to identify diastereomeric impurities via split signals in ¹H NMR .

- EP/ICH guidelines : Classify impurities (e.g., ≤0.15% for genotoxic species) using threshold-based toxicological assessments .

Advanced: What mechanistic insights explain the compound’s role in chiral ligand design?

Answer:

The pyrrolidine ring’s conformational rigidity and acetate’s electron-withdrawing effect enhance enantioselectivity in catalysis. Key interactions include:

- Chelation : The ester carbonyl coordinates to metal centers (e.g., Pd, Rh), while the pyrrolidine nitrogen stabilizes transition states via hydrogen bonding .

- Steric effects : The (S)-configuration directs substrate approach in asymmetric hydrogenation, favoring R- or S-product formation based on ligand geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。